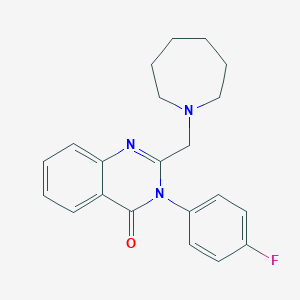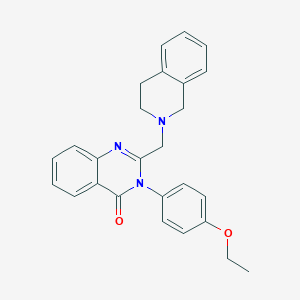![molecular formula C19H18ClIN2O3 B289307 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289307.png)
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of certain enzymes that are involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potency. This compound has been shown to have potent anti-cancer properties, making it useful in the study of cancer biology. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the development of new derivatives of this compound that could have improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has been reported in several studies. One of the most common methods involves the reaction of 5-iodoanthranilic acid with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with tetrahydro-2-furanylmethylamine to obtain the final compound.
Propriétés
Formule moléculaire |
C19H18ClIN2O3 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18ClIN2O3/c20-13-5-3-12(4-6-13)18(24)23-17-8-7-14(21)10-16(17)19(25)22-11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2,(H,22,25)(H,23,24) |
Clé InChI |
OKGIUQCTGFOHOO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
![2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
![N-[4-iodo-2-(pyridin-4-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B289247.png)